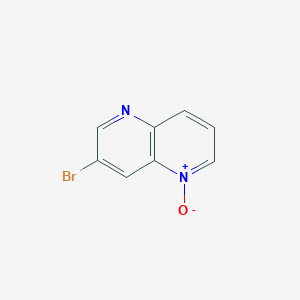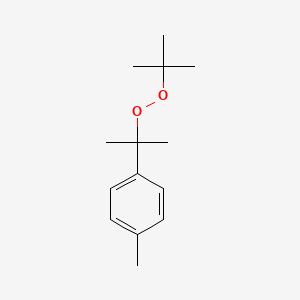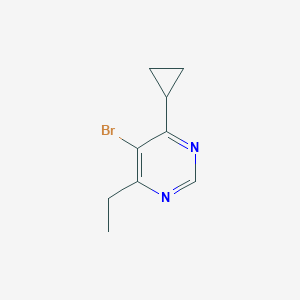![molecular formula C17H16N2O3S B13977574 1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrrolopyridine core with ethoxyethenyl and phenylsulfonyl substituents, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Introduction of the Ethoxyethenyl Group: This step may involve the use of ethoxyacetylene in the presence of a suitable catalyst.
Addition of the Phenylsulfonyl Group: This can be done using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylsulfonyl group, potentially converting it to a phenylthiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolopyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1h-Pyrrolo[2,3-b]pyridine: The parent compound without the ethoxyethenyl and phenylsulfonyl groups.
5-(1-Ethoxyethenyl)-1h-Pyrrolo[2,3-b]pyridine: Lacking the phenylsulfonyl group.
1-(Phenylsulfonyl)-1h-Pyrrolo[2,3-b]pyridine: Lacking the ethoxyethenyl group.
Uniqueness
The presence of both the ethoxyethenyl and phenylsulfonyl groups in “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C17H16N2O3S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-(1-ethoxyethenyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-13(2)15-11-14-9-10-19(17(14)18-12-15)23(20,21)16-7-5-4-6-8-16/h4-12H,2-3H2,1H3 |
Clave InChI |
NHNQPWDBWVEBIC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


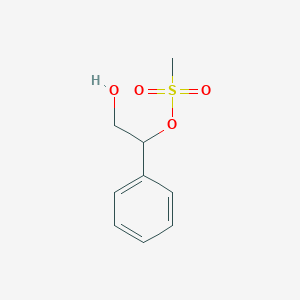
![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

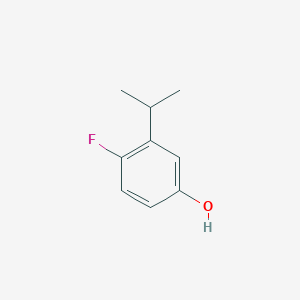
![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
